molecular formula HC12H17ON4SCl2<br>C12H18Cl2N4OS B000341 Thiamine hydrochloride CAS No. 67-03-8

Thiamine hydrochloride

Cat. No. B000341
CAS RN: 67-03-8
M. Wt: 337.3 g/mol
InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Description

Thiamine, also known as vitamin B1, is a water-soluble vitamin that is found in some foods and may also be taken as a supplement . The body’s cells need thiamine in order to generate energy, develop, grow, and function . Thiamine plays a role in metabolizing glucose (sugar), which is part of the process used by the body to provide cells with energy .


Synthesis Analysis

Thiamine hydrochloride has been used as an eco-friendly organocatalyst for the synthesis of a broad range of bis(indolyl)methanes . It has also been used as a promoter for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives .


Molecular Structure Analysis

The molecular formula of Thiamine hydrochloride is C12H17N4OS.HCl . Its average mass is 337.268 Da and its monoisotopic mass is 336.057831 Da .


Chemical Reactions Analysis

Thiamine is visible in the UV range, its relatively common wavelength for absorbance (λ max = 242 nm) and low extinction coefficient do not lend to specific or sensitive analyses . Hence, most commonly, thiamine is converted to thiochrome prior to measurement . This product of oxidation is highly fluorescent with excitation and emission wavelengths of 360 nm and 450 nm, respectively .


Physical And Chemical Properties Analysis

Thiamine hydrochloride is soluble in water, methanol, and glycerol, but practically insoluble in less polar organic solvents . In the body, thiamine can form derivatives; the most well-characterized of which is thiamine pyrophosphate (TPP), a coenzyme in the catabolism of sugars and amino acids .

Scientific Research Applications

Density Functional Theory and Density Functional Tight Binding Studies

Thiamine Hydrochloride (THCL), also known as vitamin B1, is an active pharmaceutical ingredient (API) that has been studied using Density Functional Theory (DFT) and Density Functional Tight Binding (DFTB) methods . The main aim of this study was to characterize the behavior of thiamine hydrates and explain the previously obtained results, including changes in the NMR spectra, at the molecular level .

Gastro-Retentive Drug Delivery

A floating tablet system containing Thiamine Hydrochloride was evaluated for its gastro-retentive properties . The tablet was found to have a floating lag time of less than 30 seconds with a sustained drug release over 12 hours during in vitro dissolution studies . The gastro-retentive time of the floating tablet could be prolonged up to 10 hours under the fed state, compared to about 1.8 hours in the fasted state .

Nutrient for Carbohydrate Metabolism and Nerve Function

Thiamine Hydrochloride plays an important role as a nutrient for carbohydrate metabolism and in nerve function . It is essential for public health and is present on the list of essential medicines developed by the WHO .

Food Additive

Thiamine Hydrochloride is used as a food-additive to add a brothy/meaty flavor to gravies or soups . It enhances the taste and nutritional value of the food.

Preparation of Chemical Compounds

Thiamine Hydrochloride is involved in the preparation of 3- (4-amino-2-methyl-pyrimidin-5-ylmethyl)-5- (2-hydroxy-ethyl) . This shows its importance in the field of organic synthesis.

Fluorometric Determination of Mercury

Thiamine Hydrochloride is used in the fluorometric determination of mercury . This indicates its application in analytical chemistry.

These are just a few of the many applications of Thiamine Hydrochloride in scientific research. Each of these fields provides an outlook for future research directions and describes possible research applications .

Mechanism of Action

Target of Action

Thiamine hydrochloride, also known as Vitamin B1, primarily targets enzymes involved in carbohydrate metabolism . These enzymes include transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play crucial roles in various metabolic pathways, contributing to the body’s energy production and overall metabolic function .

Mode of Action

Thiamine hydrochloride interacts with its targets by combining with adenosine triphosphate (ATP) to form thiamine pyrophosphate (TPP) . TPP acts as a coenzyme in carbohydrate metabolism, aiding in the conversion of carbohydrates into energy . It is also thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Biochemical Pathways

Thiamine hydrochloride affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . The active form of thiamine, TPP, is a necessary cofactor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for the production of ATP, NADPH, and ribose-5-phosphate, which are essential for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

Thiamine hydrochloride exhibits a non-linear pharmacokinetic profile, with the AUC0-10 hr and Cmax values increasing non-linearly between 100 mg and 1500 mg doses . Thiamine is absorbed both actively and passively, and once absorbed, it is concentrated in muscle tissue . It is metabolized in the liver and excreted in urine .

Result of Action

The action of thiamine hydrochloride results in the conversion of carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine is also thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Action Environment

The action of thiamine hydrochloride can be influenced by various environmental factors. For instance, thiamine is soluble in water and insoluble in alcohol . It decomposes if heated . Therefore, the bioavailability and efficacy of thiamine can be affected by factors such as dietary habits, alcohol consumption, and temperature .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJRMOMPQZCRJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HC12H17ON4SCl2, C12H18Cl2N4OS
Record name thiamine hydrochloride
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DSSTOX Substance ID

DTXSID0040622
Record name Thiamine hydrochloride
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Molecular Weight

337.3 g/mol
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Physical Description

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole
Record name Thiamine hydrochloride
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Record name Thiamine hydrochloride
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Solubility

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol)
Record name Thiamine hydrochloride
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Product Name

Thiamine Hydrochloride

CAS RN

67-03-8
Record name Thiamine hydrochloride
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Record name THIAMINE HYDROCHLORIDE
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Record name Thiamine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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